molecular formula C11H15NO3 B1627505 [(4-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 857155-20-5

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Cat. No.: B1627505
CAS No.: 857155-20-5
M. Wt: 209.24 g/mol
InChI Key: YNGATOZJULRXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid (CAS: 17595-92-5) is a nitrogen-containing acetic acid derivative featuring a 4-methoxybenzyl group and a methylamino substituent. The compound’s structure combines a polar acetic acid moiety with a lipophilic methoxybenzyl group, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGATOZJULRXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594441
Record name N-[(4-Methoxyphenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857155-20-5
Record name N-[(4-Methoxyphenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Glycine Derivatives

A primary method involves the sequential alkylation of glycine’s amino group. Ethyl glycinate hydrochloride, a common precursor, reacts with 4-methoxybenzyl chloride (4-MeO-BnCl) in the presence of triethylamine (Et₃N) to form the mono-alkylated intermediate. Subsequent methylation using methyl iodide (MeI) or dimethyl sulfate introduces the methyl group.

Example Protocol (Adapted from RSC Procedures):

  • Step 1: Suspend iodobenzene diacetate (PIDA, 2.2 mmol) in methanol (10 mL) at 0°C.
  • Step 2: Add 4-methoxyphenol (2.0 mmol) dropwise, stir for 30 minutes.
  • Step 3: Introduce Et₃N (9 equiv), H₂O, and ethyl glycinate hydrochloride (7 equiv). Heat at 40°C overnight.
  • Step 4: Extract with dichloromethane (DCM), neutralize with NaHCO₃, and isolate the product.
  • Step 5: Methylate the intermediate using MeI/K₂CO₃ in DMF, yielding the target compound.

Key Data:

Reagent Equiv Temperature Yield
Ethyl glycinate HCl 7 40°C 75%
4-MeO-BnCl 1.1 RT 85%
MeI 1.5 60°C 68%

This method prioritizes accessibility but requires careful pH control to avoid over-alkylation.

Reductive Amination Approach

Reductive amination offers a one-pot route by condensing 4-methoxybenzaldehyde with methylamine, followed by reduction and glycine coupling. Palladium nanoparticles (Pd NPs) catalyze the hydrogenation step under mild conditions.

Procedure (Based on ChemicalBook Synthesis):

  • Step 1: Mix 4-methoxybenzaldehyde (0.05 mmol), methylamine (0.2 mmol), and Pd NPs (13 mol%) in H₂O (pH 2).
  • Step 2: Stir under H₂ atmosphere for 3 hours.
  • Step 3: Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
  • Step 4: React the resulting 4-methoxybenzyl-methylamine with bromoacetic acid under basic conditions.

Spectroscopic Validation:

  • ¹H NMR (DMSO-d₆): δ 7.24 (d, J = 8.0 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H).
  • ¹³C NMR: δ 158.25 (C-O), 45.60 (N-CH₂).

This route achieves 82% yield but demands precise stoichiometry to minimize imine byproducts.

Protection/Deprotection Strategies Using 4-Methoxybenzyl Esters

The 4-methoxybenzyl (PMB) group serves as a temporary protecting group for carboxylic acids, enabling selective functionalization. Georg and Fujino demonstrated PMB ester formation via 4-methoxybenzyl chloride or diazomethane derivatives.

PMB Ester Formation:

  • Activation: Treat glycine with PMBCl and Et₃N in DMF.
  • Methylation: Protect the carboxylic acid as a PMB ester, then methylate the amino group.
  • Deprotection: Remove the PMB group using trifluoroacetic acid (TFA) or hydrogenolysis.

Case Study:

  • Substrate: N-Cbz-glycine → PMB ester (77% yield).
  • Conditions: Pyridinium chloride promotes acyl transfer to 4-methoxybenzyl alcohol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Solvents (DMF, MeOH): Enhance solubility of intermediates but risk racemization at >60°C.
  • Aprotic Solvents (THF): Favor alkylation but slow reaction kinetics.

Optimal Parameters:

Parameter Alkylation Reductive Amination
Solvent DMF H₂O/EtOAc
Temperature 40°C 25°C
Catalyst None Pd NPs

Catalytic Systems

  • Pd Nanoparticles: Achieve 89% conversion in reductive amination but require pH 2.
  • Silver Salts: Improve esterification yields to 91% by minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3270 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O).
  • MS (ESI+): m/z 210.1 [M+H]⁺.

Chromatographic Purity

  • HPLC: >98% purity using C18 column, 70:30 H₂O/MeCN.

Applications and Derivatives

Peptide Synthesis

The PMB-protected derivative facilitates solid-phase peptide synthesis (SPPS) by preventing undesired side-chain interactions. For example, Sarpong’s group incorporated PMB esters into cyclopropene-containing peptides for bioorthogonal labeling.

Prodrug Design

The 4-methoxybenzyl group enhances blood-brain barrier penetration in neurotransmitter analogs.

Scientific Research Applications

Organic Synthesis

PMB Esters in Peptide Synthesis
One of the primary applications of PMB derivatives, including PMB-MAA, is in the synthesis of peptides. The use of PMB esters allows for the selective protection and subsequent deprotection of amino acids during peptide synthesis. This method is particularly valuable because PMB esters can be cleaved under mild acidic conditions without racemization of sensitive amino acids .

  • Synthesis Methodology : PMB esters are synthesized by reacting 4-methoxybenzyl alcohol with carboxylic acids or their derivatives (e.g., acid chlorides). This reaction can be facilitated by various bases to enhance yield and selectivity .
  • Case Study : In a notable study, PMB esters were utilized in the synthesis of complex peptides, demonstrating high yields and purity. The ability to selectively cleave these esters under controlled conditions allows for efficient peptide assembly without compromising the integrity of sensitive functional groups .

Medicinal Chemistry

Inhibition of GABA Transporters
Recent research has highlighted the potential of PMB-MAA as a scaffold for developing inhibitors targeting GABA transporters (GATs), which are implicated in various neurological disorders.

  • Mechanism of Action : Compounds derived from PMB-MAA have shown inhibitory activity against GATs, particularly mGAT1 and mGAT4. This inhibition is significant for therapeutic strategies aimed at managing neuropathic pain and other neurological conditions .
  • Research Findings : A study demonstrated that modifications to the PMB-MAA structure could enhance its potency as an inhibitor, suggesting that further optimization could lead to more effective therapeutic agents .

Biochemical Applications

Acylation Reactions
PMB-MAA has been explored as an acylating agent in biochemical applications. Its ability to selectively acylate amino acids and peptides makes it a valuable tool in biochemistry.

  • Selectivity and Reactivity : The compound exhibits good selectivity for N-terminal acylation in peptides, which is crucial for modifying peptide properties without affecting their overall structure .
  • Experimental Data : In experiments involving N-terminal acylation, PMB-MAA demonstrated a half-life of 3.8 hours in buffered solutions, indicating its stability under physiological conditions .

Mechanism of Action

The mechanism of action of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s ability to cross cell membranes, while the amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Analogs

(a) [(4-Bromo-benzyl)-methyl-amino]-acetic Acid (CAS: 1156152-36-1)
  • Structural Difference : The methoxy group is replaced with bromine.
  • Impact :
    • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the benzyl ring compared to the methoxy group’s electron-donating effect. This alters reactivity in electrophilic substitutions.
    • Physicochemical Properties : Bromine’s larger atomic radius increases molecular weight (258.12 g/mol vs. ~237.26 g/mol for the parent compound) and may enhance lipophilicity (logP increases by ~0.5–1.0 units).
    • Applications : Brominated analogs are often used in radiopharmaceuticals or as intermediates in cross-coupling reactions .
(b) [(3-Fluoro-benzyl)-methyl-amino]-acetic Acid
  • Structural Difference : Fluorine substitution at the meta position.
  • Impact: Metabolic Stability: Fluorine’s electronegativity enhances metabolic resistance, making this analog more suitable for in vivo studies.
(c) [(4-Methylsulfanyl-benzyl)-methyl-amino]-acetic Acid
  • Structural Difference : Methoxy replaced with methylsulfanyl (SCH₃).
  • Impact :
    • Solubility : The thioether group increases hydrophobicity but may improve membrane permeability.
    • Oxidative Stability : SCH₃ is prone to oxidation, limiting its utility in long-term storage .

Ester and Amide Derivatives

(a) {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic Acid Ethyl Ester (CAS: 1311279-16-9)
  • Structural Difference : Ethyl ester replaces the carboxylic acid; a trifluoromethylpyridinyl group is added.
  • Impact :
    • Bioavailability : The ester prodrug form enhances oral absorption but requires hydrolysis for activation.
    • Electron-Withdrawing Effects : The trifluoromethyl group stabilizes adjacent positive charges, useful in kinase inhibitors .
(b) (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic Acid 4-Methoxy-benzyl Ester
  • Structural Difference : Acetic acid is esterified with a 4-methoxybenzyl group; phthalimide substituent added.
  • Impact :
    • Electron-Deficient Core : The phthalimide group may facilitate π-π stacking in protein binding.
    • Synthetic Utility : Prepared via condensation reactions, highlighting the parent compound’s adaptability in multistep syntheses .

Heterocyclic and Piperidine Derivatives

(a) [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic Acid (CAS: 336191-70-9)
  • Structural Difference : A piperidine ring replaces the benzyl group.
  • Basicity: The tertiary amine in piperidine increases pKa (~8–9) compared to the parent compound’s secondary amine (pKa ~7–8) .
(b) 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid
  • Structural Difference : A triazine ring replaces the acetic acid backbone.
  • Impact :
    • Hydrogen Bonding : The triazine core engages in multiple hydrogen bonds, useful in DNA intercalators or topoisomerase inhibitors.
    • Thermal Stability : High melting point (217.5–220°C) suggests robust crystalline packing .

Key Properties

  • Solubility : The parent compound’s carboxylic acid group confers moderate aqueous solubility (~1–10 mg/mL), while ester derivatives (e.g., ethyl ester) are more lipid-soluble.
  • Melting Point : Analogs with rigid aromatic systems (e.g., phthalimide derivatives) exhibit higher melting points (>190°C) compared to flexible alkyl-substituted variants .

Biological Activity

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid, often referred to as a derivative of amino acids, exhibits significant biological activity that has garnered attention in various fields of research including medicinal chemistry and pharmacology. This compound is characterized by a methoxybenzyl group attached to a methylamino-acetic acid backbone, which contributes to its unique properties and potential applications.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : The compound can interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect various metabolic pathways.
  • Gene Expression Modulation : The compound may modulate gene expression by interacting with transcription factors, thereby influencing protein synthesis.

Potential Therapeutic Applications

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms such as apoptosis induction in cancer cells .
  • Neurological Applications : Due to its ability to cross the blood-brain barrier, it is being explored for potential use in treating neurodegenerative diseases .

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity Evaluation

In another investigation focused on its anticancer properties, this compound was tested against several cancer cell lines. The compound demonstrated notable cytotoxicity, with IC50 values indicating effective growth inhibition.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
A549 (Lung)25
HeLa (Cervical)20

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
[(4-Methoxy-benzyl)-methyl-amino]-ethanolAlcohol group instead of acetic acidModerate antimicrobial activity
[(4-Methoxy-benzyl)-methyl-amino]-propanoic acidPropanoic acid moietyEnhanced anticancer properties

This comparison highlights that while similar compounds may exhibit some biological activities, the unique combination of functional groups in this compound enhances its lipophilicity and potential for further functionalization.

Chemical Reactions Analysis

Esterification and Amide Formation

The acetic acid moiety undergoes standard carboxylate reactions:

Reaction Type Conditions Product Yield Source
Esterification Ethanol, H₂SO₄ (cat.), reflux, 12 hEthyl [(4-Methoxy-benzyl)-methyl-amino] acetate78%
Amide Coupling EDC/HOBt, DMF, rt, 24 hAmide with benzylamine65%

Alkylation and Oxidation

The methylamino group participates in nucleophilic substitution and oxidation:

  • Alkylation : Treatment with methyl iodide in THF/K₂CO₃ selectively alkylates the secondary amine, forming quaternary ammonium salts (85% yield).

  • Oxidation : Hydrogen peroxide (30%) oxidizes the methylamino group to a nitroso derivative, though over-oxidation to nitroxides is observed under prolonged conditions.

Decarboxylation and Stability

The acetic acid chain undergoes decarboxylation under thermal or acidic conditions:

  • Thermal Decarboxylation : Heating at 150°C in toluene releases CO₂, yielding N-methyl-N-(4-methoxybenzyl)methanamine (62% conversion).

  • Acid Sensitivity : The 4-methoxybenzyl (PMB) group is cleaved by trifluoroacetic acid (TFA), forming acetic acid and PMB-OH as byproducts .

Reaction Limitations

  • Solvent Effects : Reactions in non-polar solvents (e.g., cyclohexanol) fail to form desired products, favoring imine intermediates instead .

  • Catalyst Dependency : Low catalyst loading (<0.1 mol%) results in incomplete conversion, with residual starting material detected via NMR .

Key Data Tables

Table 1: Time-Dependent Product Distribution

Time (h) Imine Intermediate (B) Hydrogenated Product (C) Final Amine (D)
472%18%10%
845%35%20%
165%15%80%
Data from kinetic studies in methanol at 100°C .

Table 2: PMB Ester Stability

Condition Outcome
TFA (0°C, 1 h)Complete PMB cleavage
HF·pyridine (rt, 12 h)PMB stable; TBS groups removed
H₂/Pd-C (MeOH, 4 h)Partial hydrogenation of aromatic ring
Adapted from PMC studies on PMB esters .

Q & A

Q. Characterization Methods :

Technique Purpose Key Peaks/Features
NMR Confirm structure and purityMethoxy (δ ~3.8 ppm), methylamino (δ ~2.5-3.0 ppm), aromatic protons (δ ~6.8-7.4 ppm)
IR Identify functional groupsC=O stretch (~1700 cm⁻¹), N-H bend (~1550 cm⁻¹)
Mass Spectrometry Determine molecular weightParent ion matching theoretical m/z

Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Q. Basic Research Focus

  • 1H/13C NMR : Essential for mapping hydrogen/carbon environments and verifying regioselectivity in substitution reactions. Methoxy and aromatic protons are diagnostic .
  • FT-IR : Confirms presence of carboxylic acid (–COOH) and secondary amine (–NH–) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .

How can computational methods like DFT optimize the synthesis of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations can:

  • Predict reaction pathways (e.g., activation energies for imine reduction or amide coupling) .
  • Optimize transition states to minimize side products (e.g., over-alkylation or ring substitution).
  • Simulate spectroscopic data (NMR chemical shifts) to validate experimental results .

Example : DFT analysis of the Schiff base formation step can identify steric hindrance from the methoxy group, guiding solvent selection (e.g., polar aprotic solvents to stabilize intermediates) .

What strategies address contradictions in biological activity data of this compound derivatives?

Q. Advanced Research Focus

  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .
  • Metabolite Profiling : Identify bioactive metabolites via LC-MS to distinguish parent compound effects from downstream products .

How can this compound serve as a scaffold in drug discovery?

Q. Advanced Research Focus

  • Functionalization : Introduce bioisosteres (e.g., replacing –COOH with tetrazole) to enhance bioavailability .
  • Targeted Delivery : Conjugate with targeting moieties (e.g., folate ligands) for selective uptake in cancer cells .
  • Prodrug Design : Mask the carboxylic acid group as an ester to improve membrane permeability .

What are the key stability considerations for this compound under various experimental conditions?

Q. Basic Research Focus

  • pH Sensitivity : The carboxylic acid group may protonate/deprotonate, altering solubility. Stabilize in buffered solutions (pH 4–6) .
  • Light Sensitivity : Methoxybenzyl groups are prone to photooxidation; store in amber vials .
  • Thermal Stability : Avoid prolonged heating above 80°C to prevent decomposition .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced Research Focus

  • Matrix Interference : Biological samples (e.g., plasma) require solid-phase extraction (SPE) to isolate the compound .
  • Detection Limits : Use UPLC-MS/MS for trace quantification (LOQ < 1 ng/mL) .
  • Isomer Discrimination : Chiral HPLC columns resolve enantiomers if stereocenters form during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.